![molecular formula C10H11NO2 B14758906 [(1E)-2-Nitrobut-1-en-1-yl]benzene CAS No. 1202-32-0](/img/structure/B14758906.png)
[(1E)-2-Nitrobut-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-2-Nitrobut-1-en-1-yl]benzene is a chemical compound with the molecular formula C10H11NO2 It is an organic compound that features a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-Nitrobut-1-en-1-yl]benzene typically involves the nitration of butenylbenzene derivatives. One common method is the reaction of butenylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often include controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-2-Nitrobut-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Halogenated benzene derivatives with substituted positions on the benzene ring.
Applications De Recherche Scientifique
[(1E)-2-Nitrobut-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1E)-2-Nitrobut-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1E)-2-Nitroprop-1-en-1-yl]benzene: Similar structure with a shorter carbon chain.
[(1E)-2-Nitro-1-propen-1-yl]benzene: Similar structure with a different position of the nitro group.
Uniqueness
[(1E)-2-Nitrobut-1-en-1-yl]benzene is unique due to its specific carbon chain length and the position of the nitro group, which can influence its reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
1202-32-0 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(E)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clé InChI |
ZWVYQTKQQAYACO-CSKARUKUSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canonique |
CCC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


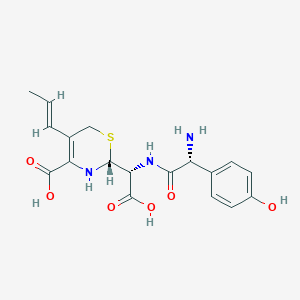
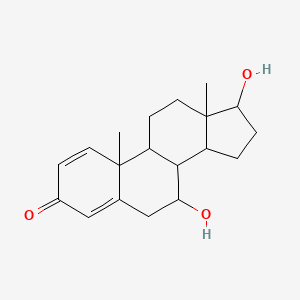
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
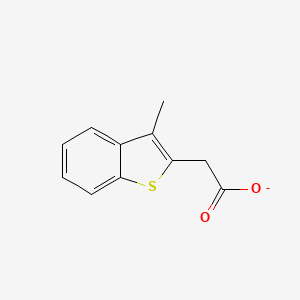
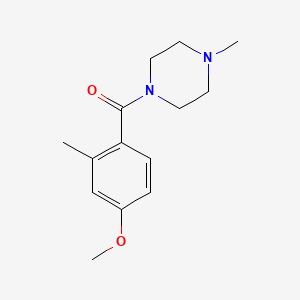
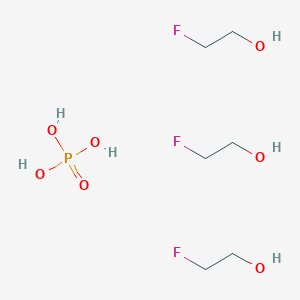

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
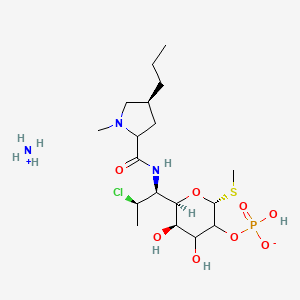
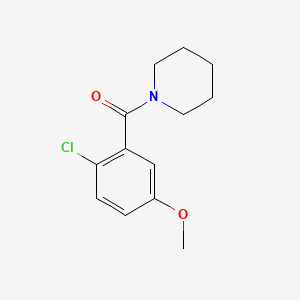
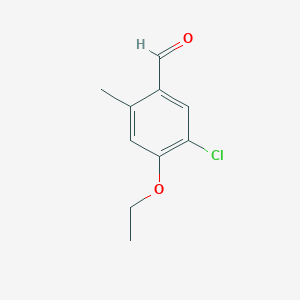
![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
